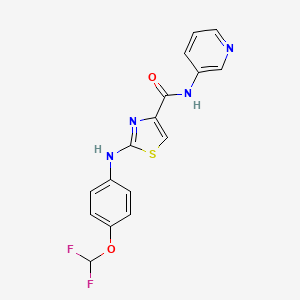

2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide

Description

Properties

IUPAC Name |

2-[4-(difluoromethoxy)anilino]-N-pyridin-3-yl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N4O2S/c17-15(18)24-12-5-3-10(4-6-12)21-16-22-13(9-25-16)14(23)20-11-2-1-7-19-8-11/h1-9,15H,(H,20,23)(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFZVORAUINJAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC(=O)C2=CSC(=N2)NC3=CC=C(C=C3)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide is a thiazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and the underlying mechanisms of action of this compound, focusing on its pharmacological properties.

Synthesis

The synthesis of the compound involves a multi-step process, typically starting from a precursor containing a thiazole core. The key steps include:

- Formation of the Thiazole Ring : This is achieved through condensation reactions involving appropriate thioketones and amines.

- Substitution Reactions : The introduction of the difluoromethoxy group and the pyridine moiety is performed via nucleophilic substitution methods.

Anticancer Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole derivatives have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Table 1: Summary of Anticancer Activity

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide | A549 (Lung) | 5.2 | Apoptosis induction |

| Similar Thiazole Derivative | MCF-7 (Breast) | 3.8 | Cell cycle arrest |

Acetylcholinesterase Inhibition

Another significant area of research is its potential as an acetylcholinesterase inhibitor. Compounds that inhibit this enzyme are crucial in treating neurodegenerative diseases such as Alzheimer's.

Case Study: Acetylcholinesterase Inhibition

In vitro assays revealed that the compound exhibited competitive inhibition against acetylcholinesterase, with an IC50 value comparable to known inhibitors. Molecular docking studies suggest strong binding affinity at the active site of the enzyme, indicating its potential as a therapeutic agent for cognitive disorders.

The biological activity of 2-((4-(difluoromethoxy)phenyl)amino)-N-(pyridin-3-yl)thiazole-4-carboxamide can be attributed to:

- Interaction with Enzymes : The difluoromethoxy group enhances lipophilicity, facilitating better interaction with target enzymes.

- Receptor Binding : The pyridine moiety may play a role in receptor binding, influencing signaling pathways associated with cancer cell growth and neuroprotection.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds (Table 1) share structural motifs with the target molecule, such as heterocyclic cores, amide linkages, and fluorinated substituents, but differ in key regions:

Table 1: Structural and Physicochemical Comparisons

*Calculated based on molecular formula.

Key Observations:

Core Heterocycles: The target’s thiazole core is distinct from pyrazolo-pyrimidine (Example 53), dihydropyridine (AZ331), and benzothiophene (609796-13-6) scaffolds. Pyrazolo-pyrimidines (Example 53) are larger, planar systems, often associated with kinase inhibition .

Substituent Effects :

- Fluorination : The target’s difluoromethoxy group may reduce oxidative metabolism compared to methoxy groups in AZ331. Fluorinated aromatics (e.g., Example 53’s 3-fluorophenyl) enhance lipophilicity and bioavailability.

- Amide Linkages : All compounds feature amide bonds, critical for hydrogen bonding in target interactions. The pyridin-3-yl group in the target may offer π-π stacking advantages over aliphatic substituents (e.g., isopropyl in Example 53).

Molecular Weight and Solubility :

- The target (~377 g/mol) is lighter than Example 53 (~589 g/mol), suggesting better membrane permeability. Higher molecular weight in dihydropyridines (AZ331) may limit blood-brain barrier penetration .

Q & A

Q. NMR Spectroscopy :

- H NMR: Peaks at δ 8.2–8.5 ppm (pyridinyl protons), δ 6.8–7.3 ppm (aromatic protons from difluoromethoxyphenyl), and δ 6.5 ppm (thiazole C-H) .

- F NMR: Distinct signals for -OCFH (~-80 to -85 ppm) .

Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] (calculated for CHFNOS: 379.07) .

X-ray Crystallography : Resolve crystal structure to validate planar thiazole-pyridine alignment .

Advanced Research Questions

Q. How can contradictory bioactivity data in different assay systems be resolved?

- Case Study : Inconsistent IC values in kinase inhibition assays may arise from:

- Assay Conditions : ATP concentration variations (e.g., 1 μM vs. 10 μM ATP) affecting competitive binding .

- Protein Isoforms : Differential activity against splice variants (e.g., EGFRvIII vs. wild-type EGFR) .

- Resolution Strategies :

- Standardize assay protocols (e.g., fixed ATP levels).

- Use isoform-specific cell lines or recombinant proteins .

Q. What strategies optimize the compound’s pharmacokinetics while retaining target affinity?

- Structural Modifications :

Lipophilicity Adjustment : Replace pyridin-3-yl with pyrimidin-4-yl to enhance solubility (clogP reduction by ~0.5 units) .

Metabolic Stability : Introduce electron-withdrawing groups (e.g., -CF) on the phenyl ring to slow CYP450-mediated oxidation .

- In Silico Tools : Molecular dynamics simulations to predict binding mode stability in target pockets (e.g., PARP1 vs. PARP2) .

Q. How can researchers design analogs to probe structure-activity relationships (SAR) for this compound?

- SAR Table :

Methodological Considerations for Data Contradictions

Q. How should researchers address low synthetic yields (<10%) in scaled-up reactions?

- Root Cause Analysis :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.